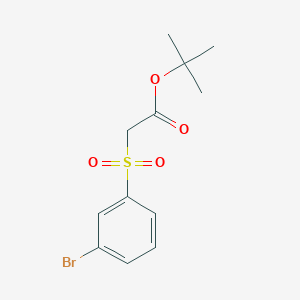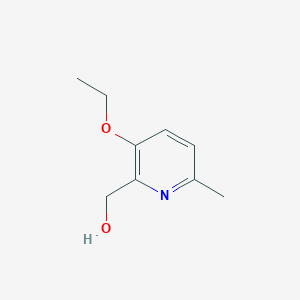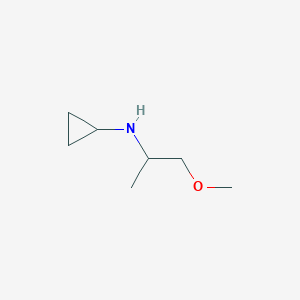![molecular formula C7H11F2N3 B1467980 2-[1-(2,2-二氟乙基)-1H-吡唑-4-基]乙基胺 CAS No. 1340574-31-3](/img/structure/B1467980.png)
2-[1-(2,2-二氟乙基)-1H-吡唑-4-基]乙基胺
描述
Synthesis Analysis
One of the most common methods for synthesizing DFPEA is via the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.Molecular Structure Analysis
The molecular formula of DFPEA is C7H11F2N3. The InChI code is InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2.Chemical Reactions Analysis
The synthesis of DFPEA involves the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.Physical And Chemical Properties Analysis
DFPEA is a colorless liquid with a molecular formula of C7H11F2N3. It has a boiling point of 148-150 °C and a melting point of -32 °C. The compound’s molecular weight is 181.18 g/mol, making it a medium-molecular-weight compound. DFPEA is also known for its solubility properties, as it is soluble in water, ethanol, and other polar organic solvents.科学研究应用
配位化学
与吡唑啉相关的化合物的化学和性质,如2,6-双(苯并咪唑-2-基)-吡啶和2,6-双(苯并噻唑-2-基)-吡啶,已经得到广泛审查。这些化合物表现出多样的光谱性质、结构、磁性能以及生物和电化学活性。这突显了未被探索的类似物如2-[1-(2,2-二氟乙基)-1H-吡唑-4-基]乙基胺在配位化学中的潜力 (Boča, Jameson, & Linert, 2011)。
环境科学
含胺基固体吸附剂,其中可能包括具有吡唑啉结构的化合物,已被确认对水中的全氟烷基和多氟烷基物质(PFAS)具有有效去除作用。这种应用利用了静电相互作用、疏水相互作用和吸附剂形态,强调了这类化合物的环境相关性 (Ateia et al., 2019)。
药物化学
吡唑啉衍生物,包括具有类似化合物的结构,已被合成并研究其抗癌活性。这些努力突显了基于吡唑啉的化合物在开发新的治疗剂方面的潜力 (Ray et al., 2022)。此外,吡唑啉已被注意到在药物化学中具有广泛的适用性,包括用于治疗神经退行性疾病的神经保护性能 (Ahsan et al., 2022)。
作用机制
Target of Action
It’s known that the compound is used in scientific experiments for various purposes.
Mode of Action
The mode of action of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine involves electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The compound is known to bind to certain receptors in the central nervous system.
Pharmacokinetics
Result of Action
Action Environment
安全和危害
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter regulation and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Transport and Distribution
The transport and distribution of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic transmission. The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
属性
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXREFFEEZWRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)



![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)




